An In-depth Technical Guide to 3-Phenylquinoxalin-2(1H)-one: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 3-Phenylquinoxalin-2(1H)-one: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential as an anticancer agent.
Chemical Structure and Properties
3-Phenylquinoxalin-2(1H)-one is an aromatic heterocyclic compound featuring a quinoxaline core substituted with a phenyl group at the 3-position and a carbonyl group at the 2-position. The presence of the lactam-lactim tautomerism is a characteristic feature of this class of compounds.
Chemical Structure:
Caption: Chemical structure of 3-Phenylquinoxalin-2(1H)-one.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 3-phenyl-1H-quinoxalin-2-one | [1] |
| Molecular Formula | C₁₄H₁₀N₂O | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 1504-78-5 | [1] |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O | [1] |
| Melting Point | 272-274 °C | |
| Solubility | 3.9 µg/mL (at pH 7.4) | [1] |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis of 3-Phenylquinoxalin-2(1H)-one
The most common and straightforward synthesis of 3-Phenylquinoxalin-2(1H)-one involves the condensation reaction between an o-phenylenediamine and an α-ketoester.
Experimental Protocol: Synthesis via Condensation
Materials:
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o-Phenylenediamine
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Ethyl benzoylformate
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Ethanol (or a similar suitable solvent)
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Glacial acetic acid (catalyst, optional)
Procedure:
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Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
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Add an equimolar amount of ethyl benzoylformate to the solution.
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A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
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Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The product, 3-Phenylquinoxalin-2(1H)-one, will precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the product with cold ethanol to remove any unreacted starting materials.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 3-Phenylquinoxalin-2(1H)-one.
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Dry the purified product under vacuum.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 3-Phenylquinoxalin-2(1H)-one.
Biological Activity and Mechanism of Action
Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] 3-Phenylquinoxalin-2(1H)-one serves as a versatile scaffold for the development of potent biologically active compounds.[2]
Anticancer Activity
Numerous studies have highlighted the potential of 3-Phenylquinoxalin-2(1H)-one derivatives as anticancer agents. These compounds have shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7).[2]
A key mechanism of action for the anticancer effects of certain quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.
Signaling Pathway: Inhibition of VEGFR-2
Caption: Inhibition of the VEGFR-2 signaling pathway by 3-Phenylquinoxalin-2(1H)-one derivatives.
Table 2: Anticancer Activity of 3-Phenylquinoxalin-2(1H)-one Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 15 | VEGFR-2 | 0.0032 | [6] |
| Derivative 17b | VEGFR-2 | 1.19 | [5] |
| Sorafenib (Reference) | VEGFR-2 | 1.27 | [5] |
| Derivative 7f | HCT-116 | 4.28 | [3] |
| Derivative 7f | MCF-7 | 3.57 | [3] |
| Doxorubicin (Reference) | HCT-116 | - | [3] |
| Doxorubicin (Reference) | MCF-7 | - | [3] |
| Compound 2a | HCT-116 | 28.85 µg/mL | [2] |
| Compound 7j | HCT-116 | 26.75 µg/mL | [2] |
Note: The IC₅₀ values presented are for derivatives of 3-Phenylquinoxalin-2(1H)-one, highlighting the potential of this chemical scaffold.
The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2] Morphological changes such as nuclear disintegration and chromatin fragmentation have been observed in cancer cells treated with these derivatives.[2]
Conclusion
3-Phenylquinoxalin-2(1H)-one is a valuable heterocyclic compound with a straightforward synthesis and significant potential for derivatization. Its core structure is a key pharmacophore in the design of novel anticancer agents, particularly those targeting the VEGFR-2 signaling pathway. Further research into the structure-activity relationships of its derivatives is warranted to develop more potent and selective therapeutic agents for the treatment of cancer and other diseases. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
